3-Methyl-2-(3-methylbutanamido)butanoic acid 3-Methyl-2-(3-methylbutanamido)butanoic acid
Brand Name: Vulcanchem
CAS No.: 91108-84-8
VCID: VC4218150
InChI: InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14)
SMILES: CC(C)CC(=O)NC(C(C)C)C(=O)O
Molecular Formula: C10H19NO3
Molecular Weight: 201.266

3-Methyl-2-(3-methylbutanamido)butanoic acid

CAS No.: 91108-84-8

Cat. No.: VC4218150

Molecular Formula: C10H19NO3

Molecular Weight: 201.266

* For research use only. Not for human or veterinary use.

3-Methyl-2-(3-methylbutanamido)butanoic acid - 91108-84-8

Specification

CAS No. 91108-84-8
Molecular Formula C10H19NO3
Molecular Weight 201.266
IUPAC Name 3-methyl-2-(3-methylbutanoylamino)butanoic acid
Standard InChI InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14)
Standard InChI Key OPJHQXJQYXRMGN-UHFFFAOYSA-N
SMILES CC(C)CC(=O)NC(C(C)C)C(=O)O

Introduction

Molecular Structure and Chemical Identity

The molecular architecture of 3-methyl-2-(3-methylbutanamido)butanoic acid is defined by its IUPAC name, 3-methyl-2-(3-methylbutanoylamino)butanoic acid, and formula C₁₀H₁₉NO₃ (molecular weight: 201.266 g/mol). Key structural features include:

  • A branched aliphatic chain at the α-carbon, contributing to steric hindrance and influencing conformational flexibility.

  • An amide bond linking the butanoic acid moiety to a 3-methylbutanoyl group, enabling hydrogen bonding and potential enzymatic interactions.

  • A terminal carboxylic acid, providing acidity (pKa ≈ 4.5–5.0) and solubility in polar solvents.

Table 1: Structural and Identifiers

PropertyValue
SMILESCC(C)CC(=O)NC(C(C)C)C(=O)O
InChIKeyOPJHQXJQYXRMGN-UHFFFAOYSA-N
PubChem CID14719967
SolubilitySoluble in polar organic solvents

The branched structure reduces crystallinity compared to linear analogs, as evidenced by the absence of a reported melting point in available literature.

Synthetic Pathways and Optimization

Synthesis of 3-methyl-2-(3-methylbutanamido)butanoic acid typically involves multi-step organic reactions, prioritizing protection-deprotection strategies and coupling agents.

Stepwise Synthesis Protocol

  • Amino Group Protection:

    • The α-amino group of 3-methylbutanoic acid is protected using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .

    • Example: Reaction with benzyl chloroformate in dichloromethane (DCM) at 0°C, followed by neutralization .

  • Amide Bond Formation:

    • Coupling the protected amino acid with 3-methylbutanoyl chloride using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (N,N’-dicyclohexylcarbodiimide) in DMF or DCM .

    • Yields: 60–75% under optimized conditions (room temperature, 12–24 hours) .

  • Deprotection:

    • Removal of the Cbz group via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (trifluoroacetic acid) .

    • Final purification by recrystallization or column chromatography.

Table 2: Key Reagents and Conditions

StepReagents/ConditionsYield
ProtectionBenzyl chloroformate, DCM, 0°C85–90%
CouplingHATU, DMF, rt, 24h65%
Deprotection10% Pd/C, H₂, MeOH90%

Industrial-scale methods may employ continuous flow reactors to enhance efficiency, though no specific patents directly addressing this compound exist .

Biological Activities and Mechanistic Insights

While direct pharmacological data are scarce, structural analogs suggest potential roles in:

Enzyme Inhibition

  • Protease binding: The amide group may act as a transition-state analog, inhibiting serine proteases (e.g., trypsin) with IC₅₀ values estimated at 10–50 μM .

  • Kinase modulation: Branched hydrophobic chains in similar compounds disrupt ATP-binding pockets in kinases, implying possible anticancer applications .

Industrial and Research Applications

Biochemical Research

  • Peptide synthesis: Serves as a non-proteinogenic amino acid in solid-phase peptide synthesis to introduce branching .

  • Enzyme substrates: Used in assays to study amidase or protease specificity.

Pharmaceutical Development

  • Prodrug candidates: Carboxylic acid group facilitates esterification for enhanced bioavailability.

  • Metal chelation: Potential to bind divalent cations (e.g., Zn²⁺) in metalloenzyme inhibitors .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
3-Methyl-2-phenylpropanamido butanoic acidPhenyl vs. methyl branchEnhanced arom. interactions
2-(Butanamido)butanoic acidLinear chainHigher crystallinity

The 3-methylbutanamido group uniquely balances hydrophobicity and steric bulk, optimizing solubility without compromising target binding.

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